ARRY-382

Cancer Immunotherapy Kinase Selectivity CSF1R

Multi-kinase CSF1R inhibitors like pexidartinib introduce off-target toxicities via c-KIT/PDGFR, confounding TAM depletion studies. ARRY-382 provides a cleaner probe with >100-fold selectivity for CSF1R. • Clinically validated MTD of 300 mg QD with pembrolizumab enables direct translational dosing in humanized models. • Durable PR in platinum-resistant ovarian cancer supports PDX-based combination studies. • ≥98% purity, in stock, ships with blue ice globally.

Molecular Formula C9H15ClN2O2
Molecular Weight
Cat. No. B1574151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARRY-382
SynonymsARRY382;  ARRY 382;  ARRY-382.; NONE
Molecular FormulaC9H15ClN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ARRY-382: Selective CSF1R Kinase Inhibitor


ARRY-382 (also known as PF-07265804 and c-Fms-IN-12) is a synthetic small molecule and an orally bioavailable, highly selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF1R/c-FMS) tyrosine kinase [1][2]. It is designed to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells, which are key drivers of immune evasion [3]. ARRY-382 has been evaluated in multiple Phase 1/2 clinical trials for advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab [2][4].

ARRY-382: Why Substitution Fails


The CSF1R inhibitor class encompasses compounds with vastly different selectivity profiles and clinical safety data. While some agents like Pexidartinib (PLX3397) are approved, they also potently inhibit c-KIT, leading to specific toxicities like hepatotoxicity that can limit combination therapy . Conversely, ultra-selective agents like ARRY-382 are engineered to minimize off-target kinase inhibition, a crucial attribute for reducing adverse events in long-term dosing or in combination with other immunotherapies . Furthermore, established clinical safety data, including the determination of a maximum tolerated dose (MTD) both as a monotherapy and in combination with pembrolizumab, provides critical dosing benchmarks that cannot be assumed for a different molecule [1][2]. These differences in selectivity and established human safety profiles preclude simple substitution with another in-class compound.

ARRY-382 Quantitative Evidence


CSF1R Selectivity vs Pexidartinib

ARRY-382 is a highly selective CSF1R inhibitor, demonstrating minimal activity against other kinases. In contrast, the FDA-approved CSF1R inhibitor Pexidartinib (PLX3397) is a potent multi-kinase inhibitor with significant activity against c-KIT and FLT3 . While direct head-to-head data is not available, a cross-study comparison of selectivity profiles shows that ARRY-382 achieves >100-fold selectivity for CSF1R over c-KIT and PDGFR, whereas Pexidartinib has an IC50 of 129 nM for c-KIT and 160 nM for FLT3, indicating off-target inhibition at therapeutic concentrations .

Cancer Immunotherapy Kinase Selectivity CSF1R

MTD in Combination with Pembrolizumab

The combination of ARRY-382 with the anti-PD-1 antibody pembrolizumab has a clinically established maximum tolerated dose (MTD) of 300 mg once daily (QD) for ARRY-382 plus 200 mg IV every 3 weeks (Q3W) for pembrolizumab, as determined in a Phase 1b dose-escalation study (NCT02880371) [1]. This dose was established after observing dose-limiting toxicities (DLTs) in 3 of 19 patients at higher doses [2]. In contrast, other CSF1R inhibitors like BLZ945 and PLX3397 have different, often less well-defined, combination MTDs with checkpoint inhibitors, requiring de novo dose-finding studies for each new combination [3].

Clinical Trial Combination Therapy Pharmacodynamics

Durable Response in Ovarian Cancer

In the Phase 1b study of ARRY-382 in combination with pembrolizumab, a patient with platinum-resistant ovarian cancer (prOVCA) achieved a confirmed partial response (PR) lasting 3.1 months [1]. While overall objective response rates were modest, this specific durable response in a heavily pre-treated, resistant population provides evidence of biological activity. Data for other CSF1R inhibitors in this specific combination and patient population is limited, making cross-trial comparisons challenging [2].

Ovarian Cancer Combination Therapy Objective Response

ARRY-382: Application Scenarios


TAM Depletion with Anti-PD-1 Therapy

Given its high selectivity for CSF1R and established MTD in combination with pembrolizumab, ARRY-382 is an optimal tool compound for preclinical studies examining the synergistic effects of TAM depletion and checkpoint blockade. Researchers can use the clinically validated dose of 300 mg/kg QD in humanized mouse models to translate findings more readily to the clinic, using the known safety profile to avoid off-target toxicity confounders [1].

TAM Modulation in Platinum-Resistant Models

The durable partial response observed in a patient with platinum-resistant ovarian cancer provides a compelling rationale for using ARRY-382 in preclinical models of ovarian cancer. Researchers can test ARRY-382 in combination with platinum-based chemotherapies or other targeted agents in patient-derived xenograft (PDX) models to further define the role of CSF1R inhibition in overcoming platinum resistance [1].

On-Target vs Off-Target CSF1R Effects

ARRY-382's >100-fold selectivity for CSF1R over c-KIT and PDGFR makes it a superior probe for in vivo pharmacodynamic studies aimed at isolating the specific effects of CSF1R inhibition on the tumor microenvironment. Unlike multi-kinase inhibitors like Pexidartinib, ARRY-382 minimizes off-target effects on mast cells (c-KIT) and angiogenesis (PDGFR), allowing for a cleaner interpretation of TAM depletion on tumor growth and immune infiltration .

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